molecular formula C12H15BN2O2 B1369534 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile CAS No. 952402-79-8

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Cat. No. B1369534
CAS RN: 952402-79-8
M. Wt: 230.07 g/mol
InChI Key: DPFGNHMAUFKOCZ-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile” is a boronic ester, which are commonly used in organic synthesis . They are often used as intermediates in the synthesis of complex molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions of boronic acids with alcohols .


Molecular Structure Analysis

The compound contains a picolinonitrile group attached to a tetramethyl-1,3,2-dioxaborolane group. The picolinonitrile group consists of a pyridine ring with a nitrile substituent, and the tetramethyl-1,3,2-dioxaborolane group consists of a boron atom bonded to two oxygen atoms and two methyl groups .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically solids and have relatively high boiling points .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystallography : This compound and its derivatives have been synthesized and structurally characterized using techniques like FT-IR, NMR, MS, and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed for comparative analysis of spectroscopic data and geometrical parameters (Wu et al., 2021).

  • Crystal Structure and DFT Studies : Further investigations into the crystal structure and DFT studies of related compounds highlight the consistency of molecular structures optimized by DFT with those determined by X-ray crystallography. This helps in understanding the vibrational properties and physicochemical characteristics of these compounds (Huang et al., 2021).

Chemical Synthesis and Applications

  • Pd-catalyzed Borylation : Research has explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation. This method is particularly effective for the borylation of arylbromides with certain functional groups (Takagi & Yamakawa, 2013).

  • Suzuki Cross-Coupling Reactions : The compound has been used in Suzuki cross-coupling reactions for introducing aryl and vinyl substituents in specific organic compounds, demonstrating its utility in organic synthesis (Babudri et al., 2006).

Advanced Material Applications

  • Semiconducting Polymers : It has been utilized in the synthesis of semiconducting polymers, particularly in donor–acceptor copolymers. This application demonstrates its role in the development of advanced materials (Kawashima et al., 2013).

  • Fluorescence Probes : The compound has been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, highlighting its potential in chemical sensing applications (Lampard et al., 2018).

Safety and Hazards

Boronic esters are generally considered safe to handle, but they can be harmful if ingested or if they come into contact with the skin .

Future Directions

Boronic esters are a focus of ongoing research due to their versatility in organic synthesis. They are particularly important in the development of new pharmaceuticals and materials .

Biochemical Analysis

Biochemical Properties

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as kinases and phosphatases, influencing their activity through covalent bonding with active site residues. Additionally, it can form reversible complexes with proteins, affecting their conformation and function. The boronic ester group in this compound allows it to act as a molecular probe in studying enzyme mechanisms and protein-ligand interactions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of specific substrates, thereby altering downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, this compound can bind to specific DNA sequences, influencing gene expression by recruiting or inhibiting transcriptional machinery. The boronic ester group also facilitates interactions with other biomolecules, such as RNA and small metabolites, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound exhibits stability under standard storage conditions, but its reactivity may change upon prolonged exposure to light or heat. Studies have shown that this compound can undergo gradual degradation, leading to a decrease in its efficacy over time. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, this compound has been observed to modulate metabolic pathways and enhance cellular resilience to stress. At higher dosages, it can induce toxic effects, such as oxidative stress and inflammation. Threshold effects have been identified, where specific dosages result in significant changes in physiological parameters, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, such as dehydrogenases and transferases, altering the levels of metabolites within cells. Additionally, it can affect the balance of redox reactions, impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular components, which determine its accumulation and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments allows it to interact with relevant biomolecules and modulate their activity, contributing to its overall biochemical effects .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-14)15-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGNHMAUFKOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590526
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952402-79-8
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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